![molecular formula C10H9N3O3 B12461218 2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide](/img/structure/B12461218.png)
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide involves several steps. One common method includes the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with phenylhydrazine . This reaction yields products of regioselective addition in the α-(C2)-position of the exo ethylene bond . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Analyse Des Réactions Chimiques
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with phenylhydrazine to form (2-oxo-2,3-dihydro-1H-indol-3-yl)(2-phenylhydrazino)acetic acids esters . Common reagents used in these reactions include hydrazine, phenylhydrazine, and other organic compounds. The major products formed from these reactions are typically derivatives of the original compound, which can be further studied for their biological activities.
Applications De Recherche Scientifique
In chemistry, it is used as a precursor for the synthesis of other indole derivatives . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic properties against various cancer cell lines . Additionally, it has been investigated for its antiviral, anti-inflammatory, and antimicrobial activities . In the industry, it is used in the development of new pharmaceuticals and as a research tool for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells through the mitochondrial membrane potential analysis, DNA fragmentation, and Annexin V-FITC flow cytometric analysis . These studies suggest that the compound can trigger cell death at submicromolar concentrations, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide can be compared with other indole derivatives, such as 2-oxo-1,2-dihydro-3H-indol-3-ylidene benzohydrazides . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, while both compounds exhibit anticancer properties, their efficacy and mechanisms of action may vary. Other similar compounds include 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, which have been shown to inhibit cyclin-dependent kinase 2 (CDK2) . The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-[hydroxy-(2-oxoindol-3-yl)amino]acetamide |
InChI |
InChI=1S/C10H9N3O3/c11-8(14)5-13(16)9-6-3-1-2-4-7(6)12-10(9)15/h1-4,16H,5H2,(H2,11,14) |
Clé InChI |
ICWNSPXAOXMMDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)N=C2C=C1)N(CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


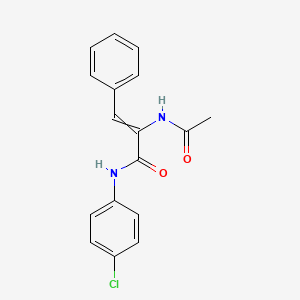

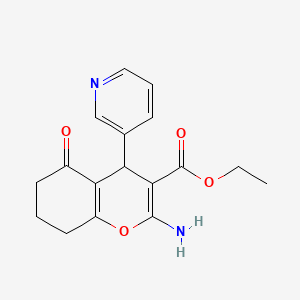
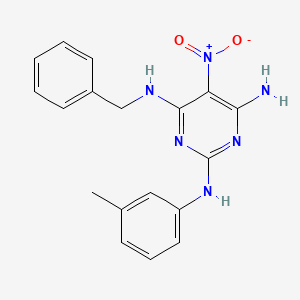
![2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12461169.png)
![2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12461174.png)
![3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12461179.png)
![2-Oxo-2-phenylethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461193.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461197.png)

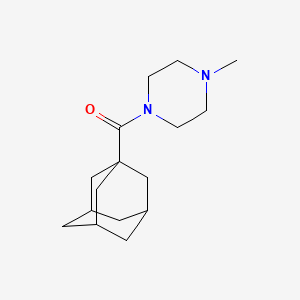
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461214.png)
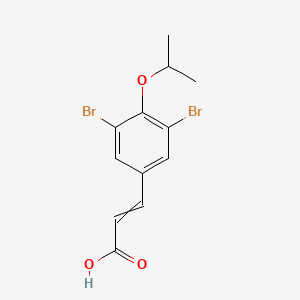
![2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12461231.png)
